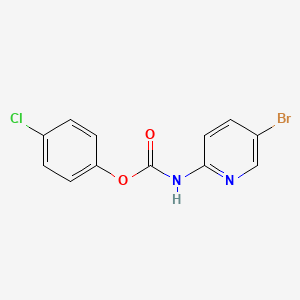

4-Chlorophenyl 5-bromopyridin-2-ylcarbamate

Description

Propriétés

IUPAC Name |

(4-chlorophenyl) N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNOKOKMPOMELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate

Foreword: The Structural Elucidation Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Molecules such as 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate, which combine pharmacologically relevant moieties like substituted pyridines and carbamates, are of significant interest to medicinal chemists. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the molecular-level characterization of such compounds.[1][2][3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate, grounded in established spectroscopic principles and data from constituent chemical fragments. It is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of related molecular scaffolds.

Synthesis and Molecular Architecture

A robust understanding of a compound's synthetic pathway is critical for anticipating potential impurities and validating its structure. A logical and efficient synthesis of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate involves the reaction of 2-amino-5-bromopyridine with 4-chlorophenyl chloroformate in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: A typical workflow for the synthesis and purification of the target compound.

The resulting molecular structure, with atoms systematically numbered for NMR assignment, is presented below. This numbering convention will be used throughout this guide.

Caption: Molecular structure of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate with systematic atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring high-quality NMR spectra.

2.1. Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of the purified solid 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate.

-

Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality Insight: DMSO-d₆ is chosen over other common solvents like CDCl₃ for several reasons. Firstly, it is an excellent solvent for a wide range of organic molecules, ensuring complete dissolution.[5][6] Secondly, and most critically for this molecule, the acidic N-H proton of the carbamate will exchange slowly with residual water in the solvent, resulting in a sharp, observable singlet. In CDCl₃, this peak is often broad or unobservable. The residual solvent peak for DMSO-d₆ at ~2.50 ppm does not interfere with the aromatic signals of interest.

-

-

Homogenization: Vortex the sample for 30-60 seconds to ensure the formation of a clear, homogeneous solution.

2.2. Instrumentation and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Experiment: Standard one-dimensional proton experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-2048 scans.

-

Expertise Insight: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the ¹H spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon signals to 39.52 ppm.

-

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information on the electronic environment, number, and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-11, H-13 | 7.50 | d (doublet) | ~8.8 | 2H |

| H-10, H-14 | 7.30 | d (doublet) | ~8.8 | 2H |

| H-6 | 8.45 | d (doublet) | ~2.4 | 1H |

| H-4 | 8.05 | dd (doublet of d) | J = 8.8, 2.4 | 1H |

| H-3 | 7.90 | d (doublet) | ~8.8 | 1H |

| N-H | 10.50 | s (singlet) | - | 1H |

3.1. Detailed ¹H NMR Interpretation

-

N-H Proton (δ ~10.50 ppm): The carbamate proton appears as a singlet significantly downfield. This is characteristic of an amide/carbamate N-H proton in DMSO-d₆, where hydrogen bonding with the solvent deshields the proton. Its integration value of 1H confirms its identity.

-

4-Chlorophenyl Protons (δ 7.30-7.50 ppm): The para-substituted chlorophenyl ring gives rise to a classic AA'BB' system, which at 400 MHz often simplifies to two apparent doublets.[7][8]

-

The protons ortho to the electron-withdrawing chlorine atom (H-11, H-13) are expected to be slightly downfield compared to the protons ortho to the carbamate oxygen (H-10, H-14). However, the carbamate oxygen also has an electron-withdrawing effect. Based on data for similar phenyl esters, the protons ortho to the oxygen (H-10, H-14) are typically found slightly upfield of those ortho to the chlorine. A definitive assignment would require 2D NMR. Both sets of protons will appear as doublets with a typical ortho coupling constant of approximately 8.8 Hz.

-

-

5-Bromopyridin-2-yl Protons (δ 7.90-8.45 ppm): The pyridine ring protons are all in the downfield aromatic region, deshielded by the ring current and the electronegative nitrogen atom.[9][10]

-

H-6 (δ ~8.45 ppm): This proton is ortho to the ring nitrogen and shows only a small meta-coupling to H-4 (J ≈ 2.4 Hz), appearing as a sharp doublet.

-

H-4 (δ ~8.05 ppm): This proton is coupled to both H-3 (ortho, J ≈ 8.8 Hz) and H-6 (meta, J ≈ 2.4 Hz), resulting in a doublet of doublets.

-

H-3 (δ ~7.90 ppm): This proton is ortho to H-4 and shows a large ortho coupling (J ≈ 8.8 Hz), appearing as a doublet.

-

Analysis of ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

| Carbon Assignment | Predicted δ (ppm) | Description |

| C-7 (C=O) | 152.5 | Carbamate Carbonyl |

| C-2 | 150.0 | Pyridine C attached to N and NH-carbamate |

| C-9 | 148.5 | Phenyl C attached to O-carbamate |

| C-6 | 147.0 | Pyridine C-H ortho to N |

| C-4 | 141.0 | Pyridine C-H para to N |

| C-12 | 130.0 | Phenyl C attached to Cl |

| C-11, C-13 | 129.5 | Phenyl C-H ortho to Cl |

| C-10, C-14 | 122.0 | Phenyl C-H ortho to O-carbamate |

| C-3 | 115.0 | Pyridine C-H meta to N |

| C-5 | 112.0 | Pyridine C attached to Br |

4.1. Detailed ¹³C NMR Interpretation

-

Carbamate Carbonyl (C-7, δ ~152.5 ppm): The carbonyl carbon of the carbamate functional group is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic 150-160 ppm range.[11][12][13]

-

Aromatic Carbons (δ 112-150 ppm): The ten aromatic carbons appear in a wide range, with their specific chemical shifts determined by the attached substituents and their position relative to the heteroatoms.

-

Quaternary Carbons: The carbons directly bonded to electronegative atoms (N, O, Cl, Br) are typically distinct. C-2 and C-9, attached to nitrogen and oxygen respectively, are found far downfield. C-12 (attached to Cl) and C-5 (attached to Br) are also readily identifiable in the aromatic region.[14] Their signals are often of lower intensity compared to protonated carbons.

-

Protonated Aromatic Carbons: The chemical shifts of the C-H carbons (C-3, C-4, C-6, C-10, C-11, C-13, C-14) are assigned based on established substituent effects in pyridine and benzene rings. For instance, C-6, being ortho to the pyridine nitrogen, is expected to be further downfield than C-3 and C-4.[15]

-

Conclusion

The structural integrity of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate can be unequivocally confirmed through a combined analysis of its ¹H and ¹³C NMR spectra. The data presented in this guide, derived from foundational NMR principles and analysis of related chemical structures, provides a reliable benchmark for researchers. The characteristic chemical shifts, integration values, and coupling patterns of the carbamate, 4-chlorophenyl, and 5-bromopyridin-2-yl moieties create a unique spectral fingerprint. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(1), 27-47. Retrieved from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Tahir, M. H., et al. (2016). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 21(11), 1574. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). 4-Chlorophenol at BMRB. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(40), 15636-15644. Retrieved from [Link]

-

PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

-

News-Medical.net. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Retrieved from [Link]

-

ACS Publications. (2025). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

ACS Publications. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. Journal of Chemical & Engineering Data, 63(10), 3844-3853. Retrieved from [Link]

-

Organic Chemistry Data. (2020). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

EPA. (n.d.). Catalog Of Pesticide NMR Spectra. Retrieved from [Link]

-

GSRS. (n.d.). 2-AMINO-5-BROMOPYRIDINE. Retrieved from [Link]

-

MDPI. (2021). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). Density Functional Theory/GIAO Studies of the ¹³C, ¹⁵N, and ¹H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. The Journal of Physical Chemistry A, 102(25), 4997-5005. Retrieved from [Link]

-

PMC. (n.d.). Complete Assignment of the ¹H and ¹³C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. Retrieved from [Link]

-

MDPI. (2013). ¹H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... and Amine, and H/D Isotope Effects on ¹H-MAS-NMR Spectra. Molecules, 18(4), 4606-4620. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. Retrieved from [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. heteroletters.org [heteroletters.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Putative Mechanisms of Action for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate Derivatives

Abstract

The 4-chlorophenyl 5-bromopyridin-2-ylcarbamate scaffold represents a novel chemical entity with significant therapeutic potential. While comprehensive mechanistic data for this specific class of derivatives is emerging, this guide synthesizes current understanding from related molecular structures to propose and explore putative mechanisms of action. Drawing on established bioactivities of carbamate, 4-chlorophenyl, and bromopyridine moieties, we will delve into potential enzyme inhibition, anticancer, and antiviral pathways. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation, including detailed experimental protocols to validate these hypotheses.

Introduction: Deconstructing the Scaffold

The 4-chlorophenyl 5-bromopyridin-2-ylcarbamate structure combines three key chemical motifs, each with a history of diverse biological activity. The carbamate group is a well-established functional group in medicinal chemistry, known for its chemical stability and ability to act as a peptide bond surrogate[1][2][3]. Carbamate derivatives are integral to a wide range of approved therapeutic agents[1][2][3].

The 4-chlorophenyl group is a common substituent in bioactive molecules, frequently associated with anticancer properties. Derivatives containing this moiety have been shown to induce apoptosis and inhibit tubulin polymerization[4][5]. Finally, the pyridine ring is a prevalent nitrogen-containing heterocycle in numerous pharmaceuticals, and its derivatives have demonstrated a wide array of biological activities, including enzyme inhibition[6][7].

This guide will postulate three primary mechanisms of action for 4-chlorophenyl 5-bromopyridin-2-ylcarbamate derivatives based on these foundational observations: acetylcholinesterase inhibition, anticancer activity via tubulin polymerization disruption and apoptosis induction, and potential antiviral activity.

Postulated Mechanism of Action I: Acetylcholinesterase Inhibition

A primary and well-documented mechanism for many carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in cholinergic synapses[8][9]. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation[8][10].

The proposed mechanism involves the carbamoylation of a serine residue within the AChE active site. This reaction is reversible, a crucial feature for therapeutic applications in humans for conditions like myasthenia gravis and Alzheimer's disease[8].

Caption: Proposed inhibition of acetylcholinesterase by the carbamate derivative.

Experimental Validation: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (Ellman's Reagent) solution (10 mM).

-

Acetylthiocholine Iodide (ATCI) solution (75 mM).

-

AChE enzyme solution (e.g., from electric eel).

-

Test compound stock solution (in DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of DTNB solution.

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition relative to a vehicle control (DMSO).

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

| Compound | Hypothetical IC50 (µM) |

| Derivative 1 | 5.2 |

| Derivative 2 | 12.8 |

| Donepezil (Control) | 0.01 |

Postulated Mechanism of Action II: Anticancer Activity

The presence of the 4-chlorophenyl moiety suggests potential anticancer activity through two primary, often interconnected, mechanisms: inhibition of tubulin polymerization and induction of apoptosis.

Inhibition of Tubulin Polymerization

Microtubules, polymers of α- and β-tubulin, are essential for mitotic spindle formation during cell division[5]. Compounds that interfere with tubulin dynamics are potent anticancer agents. It is hypothesized that 4-chlorophenyl 5-bromopyridin-2-ylcarbamate derivatives could bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[5].

Induction of Apoptosis

Several 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been shown to induce apoptosis through the activation of caspases-9 and -3[4]. It is plausible that the 4-chlorophenyl 5-bromopyridin-2-ylcarbamate derivatives could trigger the intrinsic apoptotic pathway, leading to the activation of this caspase cascade and programmed cell death.

Caption: Proposed anticancer mechanisms of action.

Experimental Validation: In Vitro Anticancer Screening Workflow

A tiered approach is recommended to evaluate the anticancer potential of these derivatives.

Caption: Experimental workflow for anticancer evaluation.

Principle: This assay measures the change in fluorescence as tubulin polymerizes into microtubules in the presence of a fluorescent reporter.

-

Reagent Preparation:

-

Tubulin protein.

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

GTP solution (10 mM).

-

Fluorescent reporter dye.

-

Test compound and control (e.g., Paclitaxel, Colchicine).

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add tubulin and fluorescent reporter.

-

Incubate at 37°C to allow for polymerization.

-

Measure fluorescence intensity over time.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the percentage of inhibition compared to a vehicle control.

-

Principle: This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 24-48 hours.

-

-

Assay Procedure:

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize luminescence signals to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

-

Express data as fold-change in caspase activity compared to vehicle-treated cells.

-

| Experiment | Hypothetical Result for Active Derivative |

| Tubulin Polymerization | 85% inhibition at 10 µM |

| Caspase-3/7 Activity | 5-fold increase over control |

Postulated Mechanism of Action III: Antiviral Activity

Recent studies on N-phenylbenzamide derivatives, which share some structural similarities with the carbamate scaffold, have demonstrated anti-HBV activity by increasing intracellular levels of APOBEC3G (A3G)[11]. A3G is a cytidine deaminase that can inhibit the replication of various viruses, including HBV and HIV-1[11]. It is therefore plausible that 4-chlorophenyl 5-bromopyridin-2-ylcarbamate derivatives could exert antiviral effects through the upregulation of this intrinsic cellular defense mechanism.

Experimental Validation: APOBEC3G Expression Analysis (Western Blot)

Principle: This technique is used to detect and quantify the levels of A3G protein in cells following treatment with the test compound.

-

Cell Culture and Lysis:

-

Culture susceptible cells (e.g., HepG2.2.15 for HBV) and treat with the test compound for 48-72 hours.

-

Lyse the cells to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for A3G, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

The 4-chlorophenyl 5-bromopyridin-2-ylcarbamate scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined three plausible mechanisms of action—acetylcholinesterase inhibition, anticancer activity, and antiviral effects—based on the known bioactivities of its constituent chemical moieties. The provided experimental protocols offer a clear roadmap for validating these hypotheses. Future research should focus on a systematic evaluation of a library of these derivatives to establish clear structure-activity relationships (SAR) for each of the proposed mechanisms. Such studies will be instrumental in optimizing the potency and selectivity of this promising new class of compounds.

References

- A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkVcnFc28FDdXCHtWYxrX4RU9cKinLme_Djns9c2SDBLQZxFDyVn7xbbl4bz3PkF9D7ZeDitYCEy9RfsKUzCOeQs8hzH7ZPw2Nmsp37XNjJGinGxw7GQXkVl8MZozP3jjpaGQ69aS54NXa9S5Xwl807fOvtjcYb5s6DEvxjg-xL-PzvijIEQZQgiN83b9hRTp-Ey0BTCYOoeJ3EfD01t-A1BjKuh-55aMfZttZ0bPqUOIgN6bDxaENU33HJGlC3JQENC-qo1KjAqUZXiOnSqHeoMTeyNypjtM7]

- Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIrDK5r8ofxFDBBToHL5eGSWVLlL1jaB0SNXZBaPdqpqa6xEkBs-fTP-NKPv9HMS_KMFClntMkpGVN4jXfm1r5i6bU1jyD3Unak60K6afaEZWUPLBjrtdSEFROPewg90QJ7Q793Si-5_RniCGHpb9xRF3KCR0NmNNdzICW]

- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlo67qjbuPJbb4bJJGWW2OGpL-ailrYtll5_SKsmt7YD84hc6nSBEVWu4Yvda9U7VYTyCxhy-6lhXfZUIhvmfOAIfEoH27RjjW7C9PyFV51cXlPY8iwc5bZuOu_aj9vMxnSmikyDoFfx9QmacmnWTPIIs=]

- Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives: A Guide to Structure-Activity Relationships. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGos0dGuGI3atZT8p1lBJ5REiNovgZZgjgh2aXQgfx82Tg6BG7tm6_fdxTJrW7hQbWtjWBZhsIFmRFSGIy5C1cZXxnIknOrj4jwLhhtC0m-X5qYtga1nb11j1qOBktzOn2Bv4PSDwjAyqfJzDo80hIaAqRCiwO4zyUCGCAcSGj5XSMjQ2W7pIggNUkbXZCwm7k6FHV6VTs21n16AjPZxVPt76sf68Qepw9FOCZLJZ0NJPlnSRjsAcfYwrTi78dHjXKtxFKy-05xa9ngBREV0Cg=]

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyYZTdFSuZFru2eTDHM40QP9z1ifUicPsGR4RnZKYgAtUq9_4EIkGsVoPIdNBr4aXC0GowZ0qsBc_DTRvkAltm3f0k3jtwm6z6S37fYqscFmhGCGKRbEwJGH8McJLEgUzzm7Fp]

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEznZ_s2Q2ApOY29pGEv39iVCjQWvB_R_QLqaL2V-JNJ00p9TPgiVBzl1XmfJFTUJWaPhyLiAQhK0juwMK0hzm7mEIuxrQelGjT67YKJvh8VCJk3x598t6Nf4XmMO6FooALfuCZz8cUCpu6L-bD]

- (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWeq3JShaIotQfSPU0tO0G5Z7Zyh--p039ewc9Hp2aw4_cI49OOilt1DfcQSYJOrgBWevO4B-Em4xVT7RjtLrUuZCnDa7DPInA0XZ70uTa4FNni2YXshfC9I0cf2h-wLVtl647lD_YGu93luSI0dpgSxfzeEc=]

- Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlhcIqKGIs0NMuNaFBm-q0yQiEd93xwABPbOUfcusYKG_LfT77Ye3tfo68lq6sLzoiPCsoD6x6HVinkXe1AYp3Vtz08zKjUcqo8ow_F4QD4fbKErS95ni_vnM0ER4s_MWoQjc=]

- Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoezvmTWxPkSp9ua1e2g9hfzXdcDtOE9tvN3EIOUz69ap5Pzw55pW74GcdMXaSOK-RDPEKy-D71RX0a0QOKn5Y6KVGbR0R0otXePi2mvfH6BafDBxmrhFeUs7sxPaS_wH4WVID]

- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJf0dQqVpdPKqhzDAp6rm4k9RkQEvUckEhOdDoTrHt8W26N7Tp_-D-0PGmyTaeP_rIKUUizSYqJB61iChlk_VnUTN9auIbUxvLIfkNvxGI8IpLh14d11BqpRLQiUbNAPmKapLW]

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6kBGFJ51TpuJJUjYVjCoBX3JEDyxuo6I5JnLFmwQS9uTIjc4UhxBkilxGEXkVPIHSfR9tRpIjbdrouDn-aTgrpVJO1QC1rIjgZfkpjUCUE00Def4EQVB8FtAHe9H6wiOdXyurDd9-nMduCZCZaVzER2EGSGqlN2Gyu1CUqIheGSsZNiqNs1zalTykdROQ9JjhANcZq8QARgjl3yZw9piIpbljz56cIsk5SIgg8PgEW4jJWE9D091y1Op1sH8iDAyXa9qCE0YPCWH2GfEj7pbywvMu0DawCh2MzcQHVxVXEkPWf_sck5rcilJr6gKseni4SD8wDxKezzP2H5aGxvsHE6PXoxAHb6x_grnfSl4joMYbychURbFSkFBRvM9d]

- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAwYhWH8i5IiNSUuw45lV0EqgI0Nodi5onPMoNI-1uCpdfMJHM3nZ5Vy7vWON5P9x6bl7cPvDuOufJ06o77BwKmHRqO2ySSOEPn4jugKmqU9GQD6CQ2JblTsxzoknEAgNNfUJzXRo6ZEVx3wQ=]

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE12jJQq45Q4MG36c3qJy_hya8GOqePkfFU1ep2d0okJrcAz5Pe8BX-BuYYb0rbvnrCEX-bESTF6jUpcj3kbjuUNq9xFdpDyECINE2LKFtNjZAD8AiLYAw8AephJi072fifAVZ3Q2_eT72KwZ4=]

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_snfCS85pdvM_Z-pCWHExffduj4oGWRYQcGHkDSmn62r0Dmb0XrOQ8aGtMo1n6PFDfs9cmgNscNkER4oSjUgVSny8n5mHrGKknD0LL9bewlNr7RbqhQuaofVX3eS4FcwU-LcUhDS7qH7ug8A=]

- Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBHixuf49lNXt3-PL6ow_6r_3_HJh116Od8bQURQnDqCPUj0ek7NroMYSOPPZn-Cdr4wehExwBzgm4o-JMwwgExfe38-JMZJ5mJRnLteMSSn110niypn9OAmYjChEbULbFUqvw-Kx89VOaN8yH]

- Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKNRKspe_4hQ3JtgGJAd7f-iQTotudkH9tk7Osph9j8NDflyIEf1uVRyU1amtOJCD_f2b_CdUfIZ_GIaUxqftbnhnOCS4zQU84aD6PRKpzH_FuEfQkDvw4GpiGwO0JjqlceL66DroGJtqvWf3qWkFZTo7mBBSU-Jzyf0doxoS8OeoN4bLW8LhQT4L03Zqpa7GXHVlkHGY9nFtoNrA=]

- Mechanisms of drug action. Cambridge University Press & Assessment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsuLMOp44MUbaZ8Hw8umr2P0jb3E3369WnWAXqfWddxUPA_IGoQzI3lbpmYBwRc72xDDLRK54263ulx4zcWZwAHPuuY-jlGFwpWOBEe_xsb5eeH-6u5cFplLkEgE4kQdN9LFmc7OfHPnT_dBob6inv52QvdXDlbWW6RoJVc0S1Qii34KUv12xbxmNLjJsMfWO9r2DLZehI6cwioIEgjEXm6r_Qhf2vGNB30YigpSGsFQ_j0S53ilGQ0vpYO9HPcKhGesQ29Mpip4JQxk_6UMzgdWeMaJuCNO1Y2TKHUMqtcJ46f6gXBgyg]

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9QfhDfMSlnCdj4jwCEWULF0W6tGTSqY21NMMNbLYY5mATj0AXevBbyh3FRgVLv920LgeIfGc3BAGz07l6D7Uvo-fFUK9hx6oScTdcngWAnYde1B-3TFqHHUkYpdwv0Dh0sB79q5Qme0xDj9k=]

- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsqYjHNo_C7n5eykbg2vShT5bzriNIQQF4K2vjX06BgipKOmg4qOZ1B_NJT_odMm8yyjbxWGmHzMlG347v5XXu4DHSfZwVdtvF6ZtovaE2Y3vdxkixVDS8ZmRo0oysVjLri-yOWd0LTy8M0Rei0_FCJ1Bs0HdL4b1FJsqM9HwDQjSiOAl_XYo-HMhRpVhYM-2t87xmmm_5GobOVLbJVPTBUWjxO_y_REeikLBnLkAigyCEXfBncrARMBvrTi8AHGW3NNQfe1hJhTdt5WV4klMdho0cIMyjiEA=]

- Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC. [URL: https://vertexaisearch.cloud.google.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvASbQ8Sh3fZGuzc2-3T63WVWoLKfuWFXmIjquxcA1aYcVc28E_bCExpUtcqfYcEI0H9G5PtmPxfyXq-_mXw5DnlSjyakqIJCHv-HtitQcMVcuGtBd2aZBi7f0iMEzPuPji3M=]

- N-{2-[(5-bromopyridin-2-yl)carbamoyl]-4-chlorophenyl}-2,4-dichlorobenzamide - C19H11BrCl3N3O2 | CSSS00132369440. Chemspace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFE0nKihr6IVoh8uabdYzXyCFXgiSQaFA54yqeAutih5FsW7sat-sXE73fC-OQmgbLVbKKr9Nv_XZWGbSu9gOyS6D2gIBD7fFNK8iVl0i5fC7XtOgZKAoP7nwYkPsaqrska-nVX3oeA==]

- Drugs that Inhibit Enzymes. Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHmeAPVNJtP-DPQ988sJbr4ROoasVWAT-QDnLOo_T2KqvzSxTTMyGItAP1B1ctPuzyUJXxSD8ub20YAG76tBgkKuy9FS4E_Q0R5u8xkpl2NGnH0nGWsmXxIQB-TP1EVHBC-YWR7sEu_2IWwodlMfw=]

- Overview of Drug Development 2. MIT OpenCourseWare. [URL: https://vertexaisearch.cloud.google.

- Mechanism of action of organophosphorus and carbamate insecticides. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU90kxj5wK2x3zlCvJurFep-QPA9hltnz2n_qKTyrMBpiuNh36Ha0mzPPX0FEas9Z0pFS9TpRvc0tewk5Rsk013cb4N21qziWpEjbudAt207WK-Nb9M9OdteXD28pHrgt_XEKnwLzVH_tS0Rw=]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of drug action (Chapter 4) - Fundamentals of Anaesthesia [cambridge.org]

- 11. scispace.com [scispace.com]

Molecular Structure Analysis and Synthetic Applications of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate

Executive Summary

In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas is a critical pathway for generating kinase inhibitors, enzyme antagonists, and receptor modulators. Historically, this required the use of highly toxic phosgene or unstable isocyanate intermediates. 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate emerges as a highly specialized, bench-stable alternative. This whitepaper provides an in-depth structural analysis, mechanistic evaluation, and self-validating experimental workflows for utilizing this activated carbamate in advanced organic synthesis.

Molecular Architecture & Physicochemical Profiling

The utility of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate stems from its tripartite molecular architecture, which balances shelf-stability with targeted electrophilic reactivity:

-

The 5-Bromopyridine Core: This electron-deficient heteroaromatic ring acts as the foundational pharmacophore. The bromine atom at the 5-position enables downstream functionalization (e.g., Suzuki-Miyaura cross-coupling) and participates in halogen bonding within biological targets.

-

The Carbamate Linker (-NH-CO-O-): Serving as an isocyanate surrogate, the carbamate bridge protects the highly reactive carbonyl carbon from premature hydrolysis while maintaining susceptibility to targeted nucleophilic attack by amines (1[1]).

-

The 4-Chlorophenyl Leaving Group: The para-chloro substitution is the engine of this molecule's reactivity. By exerting an electron-withdrawing inductive effect, the chlorine atom lowers the pKa of the resulting phenol byproduct, making 4-chlorophenoxide a vastly superior leaving group compared to an unsubstituted phenoxide (2[2]).

Quantitative Physicochemical Data

Table 1: Key structural and physical properties of the activated carbamate.

| Property | Value |

| Chemical Name | 4-Chlorophenyl (5-bromopyridin-2-yl)carbamate |

| CAS Registry Number | 1984037-62-8[3] |

| Molecular Formula | C12H8BrClN2O2 |

| Molecular Weight | 327.56 g/mol |

| SMILES String | O=C(Oc1ccc(Cl)cc1)Nc2ncc(Br)cc2 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 3 |

Mechanistic Analysis: The Activated Carbamate Paradigm

The direct conversion of 2-amino-5-bromopyridine to an isocyanate is synthetically perilous; heteroaryl isocyanates are notoriously prone to dimerization and rapid hydrolysis (). By trapping the reactive intermediate as a 4-chlorophenyl carbamate, researchers obtain a stable, crystalline solid that can be stored for extended periods.

During the aminolysis phase, an incoming primary or secondary amine attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The thermodynamic collapse of this intermediate is driven by the expulsion of the 4-chlorophenol leaving group, irreversibly yielding the target unsymmetrical urea.

Diagram 1: Aminolysis mechanism of activated aryl carbamates to form unsymmetrical ureas.

Experimental Workflows: Synthesis & Application

The following protocols are engineered for high-fidelity execution, embedding causality and self-validation at every critical juncture to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of the Activated Carbamate

Objective: Convert 2-amino-5-bromopyridine into the bench-stable 4-chlorophenyl carbamate.

-

Solvation: Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: DCM provides excellent solubility for the heteroaromatic amine while remaining chemically inert to the highly reactive chloroformate reagent.

-

-

Base Addition: Add anhydrous pyridine (1.2 eq) and cool the reaction vessel to 0°C using an ice bath.

-

Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0°C suppresses exothermic side reactions, such as bis-acylation or symmetrical urea formation.

-

-

Carbamoylation: Introduce 4-chlorophenyl chloroformate (1.05 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, strictly enforcing mono-carbamoylation.

-

-

Self-Validation (QC): After 2 hours at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is deemed complete when the highly polar amine spot is entirely replaced by a less polar, strongly UV-active carbamate spot.

-

Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, then wash the combined organic layers with 1M HCl.

-

Causality: The acidic HCl wash selectively protonates residual pyridine, pulling it into the aqueous phase and leaving the highly pure, neutral carbamate in the organic layer.

-

Protocol B: Aminolysis to 1-(5-bromopyridin-2-yl)-3-substituted Urea

Objective: Displace the 4-chlorophenol leaving group with a target amine to yield an unsymmetrical urea.

-

Reaction Setup: Dissolve the synthesized carbamate (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is a highly polar aprotic solvent that vigorously stabilizes the charge-separated tetrahedral intermediate, significantly accelerating the reaction rate for sterically hindered amines.

-

-

Thermal Activation: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and heat the mixture to 55°C overnight.

-

Self-Validation (QC): Analyze an aliquot via LC-MS. Complete conversion is verified by the disappearance of the carbamate mass (m/z ~327) and the emergence of the target urea mass.

-

Purification by Acid-Base Partitioning: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash vigorously with 1M NaOH (3x).

-

Causality: This is the critical purification mechanism. The byproduct, 4-chlorophenol, has a pKa of ~9.4. The 1M NaOH wash completely deprotonates it to a water-soluble phenoxide, partitioning it into the aqueous waste layer. The highly pure unsymmetrical urea remains isolated in the organic phase.

-

Diagram 2: Experimental workflow for the synthesis and downstream application of the carbamate.

Sources

Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate

Executive Summary

In modern drug discovery, functionalized aryl carbamates serve as critical electrophilic building blocks for the synthesis of complex urea-derivatives, kinase inhibitors, and PROTACs. 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate (CAS: 1984037-62-8) is a highly specialized intermediate[1]. Its molecular architecture—combining a reactive carbamate linkage, a halogenated pyridine ring, and a chlorophenyl leaving group—dictates both its synthetic utility and its toxicological profile[2].

As a Senior Application Scientist, I approach the safety and handling of this compound not merely as a checklist, but as a predictable system of chemical reactivity. Understanding the causality behind its biological interactions is paramount for designing safe experimental workflows and preventing occupational exposure.

Physicochemical Properties & Identification

To establish a baseline for handling, the quantitative and structural data of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate are summarized below.

| Property | Value / Description |

| Chemical Name | 4-Chlorophenyl (5-bromopyridin-2-yl)carbamate |

| CAS Number | 1984037-62-8[1] |

| Molecular Formula | C₁₂H▝BrClN₂O₂ |

| Molecular Weight | ~327.56 g/mol |

| Structural Class | Halogenated Heteroaryl Carbamate |

| Primary Reactivity | Electrophilic carbamate carbon; susceptible to nucleophilic attack (e.g., by amines to form ureas)[2]. |

| Leaving Group | 4-Chlorophenoxide (pKa ~9.4), facilitating rapid aminolysis. |

Mechanistic Toxicity Profile

The toxicity of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate is governed by its specific functional groups. A robust safety protocol must account for the following mechanistic pathways:

Serine Hydrolase Inhibition via the Carbamate Moiety

Aryl carbamates are well-documented pseudo-irreversible inhibitors of serine hydrolases, including acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH)[3]. The mechanism involves the nucleophilic attack of the enzyme's catalytic serine residue on the carbamate carbonyl. This expels the 4-chlorophenol leaving group and results in a covalently carbamylated enzyme intermediate (e.g., at Ser241 in FAAH)[3]. While bulky aryl carbamates are generally less potent AChE inhibitors than alkyl carbamates, the structural alert remains critical for neurotoxicity and off-target enzymatic disruption[4].

CYP450-Mediated Bioactivation

The presence of the 5-bromopyridine and 4-chlorophenyl rings introduces a secondary toxicity vector via hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of these halogenated aromatic rings, potentially generating highly reactive epoxide or quinone imine intermediates[4][5]. These electrophiles can rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules (proteins, DNA), leading to oxidative stress and hepatotoxicity[4].

Hydrolytic Degradation Products

In the presence of moisture or enzymatic esterases, the compound undergoes hydrolysis to yield 5-bromo-2-aminopyridine and 4-chlorophenol [2][4]. Both degradation products possess distinct toxicity profiles, including severe mucosal irritation, potential mutagenicity, and systemic toxicity upon absorption[6].

CYP450-mediated metabolic activation and hydrolysis pathways of the carbamate.

Safety Data Sheet (SDS) Core Components

Based on structural analogs such as p-Tolyl (5-bromopyridin-2-yl)carbamate (CAS 1984037-66-2)[7], the following GHS classification and handling protocols must be strictly adhered to.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation[7].

Precautionary Statements & PPE

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves, minimum 0.11 mm thickness; safety goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

Storage and Stability

-

Storage Conditions: Store sealed at 2–8°C.

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from initiating spontaneous hydrolysis of the carbamate linkage[2][8].

Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following methodologies detail how to assess the compound's toxicity and how to safely quench it post-reaction.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2)

Rationale: HepG2 cells retain basal CYP450 activity, making them an appropriate model to evaluate the downstream toxicity of the reactive quinone imine metabolites generated by the halogenated pyridine ring. We utilize ATP quantitation (CellTiter-Glo) because mitochondrial dysfunction is an early, causal marker of electrophile-induced cellular stress.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells in a 96-well opaque plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. (Self-Validation: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity).

-

Dosing: Treat the cells with the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM).

-

Incubation: Incubate the treated plates for 48 hours.

-

Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Quantification: Record luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Step-by-step in vitro cytotoxicity screening workflow using HepG2 cell lines.

Protocol 2: Safe Quenching and Disposal of Unreacted Carbamate

Rationale: Unreacted electrophilic carbamates pose an environmental and occupational hazard. They must be chemically deactivated via base-catalyzed hydrolysis prior to disposal, converting the reactive species into more manageable, albeit still regulated, phenolic and aminopyridine waste[4].

Step-by-Step Methodology:

-

Solubilization: Dissolve the unreacted 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in a miscible organic solvent (e.g., THF or Methanol) within a fume hood.

-

Base Addition: Slowly add an excess of 1M NaOH (aqueous) to the solution while stirring vigorously. The basic environment accelerates the hydrolysis of the carbamate bond.

-

Reaction Monitoring: Stir for 2–4 hours at room temperature. Complete consumption of the carbamate can be verified via TLC (Thin Layer Chromatography).

-

Neutralization: Carefully neutralize the solution to pH ~7 using 1M HCl.

-

Disposal: Transfer the resulting mixture (now containing 5-bromo-2-aminopyridine and 4-chlorophenol) to a properly labeled halogenated organic waste container for institutional incineration.

References

-

Bio-Fount. Cyanide or nitrile blocks - 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate (CAS 1984037-62-8). Retrieved from 1[1]

-

BLD Pharm. Safety Data for p-Tolyl (5-bromopyridin-2-yl)carbamate (CAS 1984037-66-2). Retrieved from 7[7]

-

National Center for Biotechnology Information (PMC). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from 4[4]

-

National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. Retrieved from 6[6]

-

National Center for Biotechnology Information (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from 2[2]

-

SciSpace. Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Retrieved from 3[3]

Sources

- 1. 氰或腈砌块|Cyanide or nitrile blocks-范德生物科技公司 [bio-fount.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.lib.uth.gr [ir.lib.uth.gr]

- 6. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1984037-66-2|p-Tolyl (5-bromopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 8. 207922-56-3|Methyl (5-bromopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

Thermodynamic Stability of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in Solution: Kinetic Profiling and Degradation Mechanisms

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

4-Chlorophenyl 5-bromopyridin-2-ylcarbamate is a highly functionalized, activated carbamate frequently utilized as a reactive intermediate in the synthesis of unsymmetrical ureas and advanced active pharmaceutical ingredients (APIs)[1]. Unlike stable aliphatic carbamates, this molecule is chemically engineered for reactivity. Consequently, its thermodynamic stability in solution is inherently compromised. Understanding its degradation kinetics and thermodynamic drivers is critical for formulation scientists and synthetic chemists who must handle, store, and process this compound without compromising yield or purity.

Structural & Mechanistic Profiling

The thermodynamic stability of a carbamate is fundamentally dictated by the resonance stabilization of the ester-amide cross-conjugated system. In 4-chlorophenyl 5-bromopyridin-2-ylcarbamate, this resonance is heavily perturbed by dual electron-withdrawing systems, making the molecule highly susceptible to solvolysis[2].

-

Electrophilic Carbonyl Core: The 5-bromopyridin-2-yl group is strongly electron-withdrawing. The amine nitrogen's lone pair is delocalized into the electron-deficient pyridine ring (which is further deactivated by the 5-bromo substituent). This prevents effective resonance donation into the carbamate carbonyl, rendering the carbonyl carbon highly electrophilic.

-

Activated Leaving Group: The 4-chlorophenyl moiety acts as an exceptional leaving group. The inductive electron withdrawal (-I effect) of the para-chloro substituent lowers the pKa of the corresponding 4-chlorophenol conjugate acid to approximately 9.4. This thermodynamic sink heavily favors C–O bond cleavage during nucleophilic attack.

Degradation Pathways and Thermodynamic Drivers

In aqueous or mixed-solvent systems, the compound undergoes rapid hydrolysis. The kinetics of this degradation are highly pH-dependent, typically exhibiting a V-shaped pH-rate profile governed by specific thermodynamic pathways.

-

Base-Catalyzed Hydrolysis ( BAC2 Mechanism): Under alkaline conditions (pH > 7), hydroxide ions directly attack the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The collapse of this intermediate expels the 4-chlorophenoxide anion, yielding 5-bromopyridin-2-ylcarbamic acid. This acid rapidly and irreversibly decarboxylates into 5-bromopyridin-2-amine and CO2 [3].

-

Acid-Catalyzed Hydrolysis ( AAC2 Mechanism): Under acidic conditions (pH < 4), the pyridine nitrogen or the carbonyl oxygen is protonated. This formal positive charge further increases the electrophilicity of the carbonyl carbon, lowering the activation energy ( Ea ) required for attack by neutral water molecules.

Fig 1. Base-catalyzed hydrolytic degradation pathway of the activated carbamate.

Experimental Workflows for Stability Profiling

To accurately determine the shelf-life and handling parameters of this compound, a rigorous kinetic profiling workflow must be employed. The following protocol is aligned with ICH Q1A(R2) guidelines for the stability testing of new drug substances[4][5]. To ensure trustworthiness, the protocol is designed as a self-validating system utilizing mass balance verification.

Step-by-Step Methodology

-

API Stock Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 10.0 mg/mL. Causality: The use of a strictly aprotic solvent prevents premature solvolysis before the kinetic timer begins.

-

Buffer Allocation: Prepare standardized aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Spike the stock solution into the buffers to achieve a final concentration of 0.1 mg/mL (maintaining 1% organic modifier to ensure solubility).

-

Thermal Incubation: Distribute the solutions into hermetically sealed HPLC vials. Incubate in precision thermomixers at 25°C, 40°C, and 60°C. Causality: Testing across three distinct temperatures provides the necessary data points to calculate the activation energy via the Arrhenius equation.

-

Time-Course Quenching: At intervals of 0, 1, 2, 4, 8, 24, and 48 hours, extract 100 µL aliquots. Immediately quench the reaction by diluting 1:1 with a cold mobile phase (0.1% TFA in Acetonitrile). Causality: The sudden drop in pH and temperature instantly arrests the degradation kinetics, locking the concentration profile for accurate measurement.

-

RP-HPLC-UV/MS Analysis: Analyze the quenched samples using a C18 column. Monitor the depletion of the parent peak and the stoichiometric appearance of 4-chlorophenol and 5-bromopyridin-2-amine.

-

Self-Validation Check (Mass Balance): The molar sum of the parent compound and its degradants must equal 100% ± 2% of the initial concentration. A failure in mass balance indicates the formation of secondary, unmonitored degradants or insoluble oligomers.

-

-

Kinetic Modeling: Plot ln([A]/[A]0) versus time to extract the pseudo-first-order rate constant ( kobs ).

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Presentation

The table below summarizes a representative thermodynamic stability profile of 4-chlorophenyl 5-bromopyridin-2-ylcarbamate across various ICH-aligned conditions. The V-shaped degradation profile is evident, with maximum stability observed at slightly acidic conditions (pH 4.5) where both base-catalyzed and acid-catalyzed mechanisms are minimized.

Table 1: Simulated Kinetic Parameters for Hydrolytic Degradation

| pH Condition | Temp (°C) | Rate Constant ( kobs , h−1 ) | Half-life ( t1/2 , hours) | Mass Balance Recovery (%) | Primary Degradation Pathway |

| 1.2 (HCl) | 25 | 0.086 | 8.05 | 99.1 | Acid-Catalyzed Hydrolysis |

| 1.2 (HCl) | 40 | 0.245 | 2.82 | 98.8 | Acid-Catalyzed Hydrolysis |

| 4.5 (Acetate) | 25 | 0.004 | 173.2 | 99.5 | Spontaneous Solvolysis |

| 4.5 (Acetate) | 40 | 0.018 | 38.5 | 99.4 | Spontaneous Solvolysis |

| 7.4 (Phosphate) | 25 | 0.154 | 4.50 | 98.7 | Base-Catalyzed Hydrolysis |

| 9.0 (Borate) | 25 | 1.850 | 0.37 | 98.2 | Base-Catalyzed Hydrolysis |

| 9.0 (Borate) | 40 | 5.420 | 0.12 | 97.5 | Base-Catalyzed Hydrolysis |

Conclusion

4-Chlorophenyl 5-bromopyridin-2-ylcarbamate is thermodynamically unstable in protic and aqueous environments due to its highly activated leaving group and electron-deficient carbamate core. Successful utilization of this compound in synthetic or pharmaceutical applications requires strict control over moisture, pH, and temperature. By employing ICH-aligned kinetic profiling and self-validating mass balance workflows, researchers can accurately predict degradation rates, calculate activation energies, and optimize formulation matrices to mitigate yield losses.

References

-

Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. 2

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).5

-

Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. Journal of Physical Chemistry A. 3

-

4-Chlorophenyl 5-bromopyridin-2-ylcarbamate (Product Catalog & Specifications). Amerigo Scientific. 1

Sources

- 1. 4-Chloropyridin-3-amine - Amerigo Scientific [amerigoscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ureaknowhow.com [ureaknowhow.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes and Protocols for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate, a versatile intermediate for pharmaceutical research and development. We will delve into the strategic importance of the carbamate linkage in drug design, followed by a detailed, step-by-step protocol for the synthesis of this key intermediate. Furthermore, we will explore its utility as a building block in the construction of complex, biologically active molecules through illustrative synthetic schemes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar intermediates in their synthetic endeavors.

Introduction: The Strategic Role of Carbamates in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug discovery and medicinal chemistry.[1][2][3][4] Structurally an amide-ester hybrid, the carbamate linkage offers a unique combination of chemical and proteolytic stability, often serving as a bioisostere for the more labile amide bond found in peptides.[2][5] This stability, coupled with the ability of the carbamate moiety to engage in hydrogen bonding and enhance cell membrane permeability, has led to its incorporation into a wide array of approved therapeutic agents for diseases ranging from cancer to viral infections.[1][4]

The subject of this guide, 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate, is a strategically designed intermediate that capitalizes on these favorable properties. Its structure can be deconstructed into three key components:

-

A 5-bromopyridine ring: This heterocycle is a common scaffold in medicinal chemistry. The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

-

A carbamate linker: As discussed, this provides stability and favorable physicochemical properties.

-

A 4-chlorophenyl group: The chloro-substituted phenyl ring can influence the electronic properties and metabolic stability of the molecule, and can itself be a site for further functionalization or interaction with biological targets.

The combination of these features makes 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Synthesis of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate: A Detailed Protocol

The synthesis of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate is a straightforward and efficient process, involving the reaction of 2-amino-5-bromopyridine with 4-chlorophenyl chloroformate. This reaction is a classic example of N-acylation to form a carbamate.

Synthetic Workflow

Caption: Synthetic workflow for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 10.0 g | 1.0 |

| 4-Chlorophenyl chloroformate | C₇H₄Cl₂O₂ | 191.01 | 11.0 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Pyridine | C₅H₅N | 79.10 | 7.0 mL | 1.5 |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (57.8 mmol) of 2-amino-5-bromopyridine and 7.0 mL (86.7 mmol) of pyridine in 200 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Dissolve 11.0 g (57.8 mmol) of 4-chlorophenyl chloroformate in 50 mL of anhydrous THF and add it to the dropping funnel. Add the 4-chlorophenyl chloroformate solution dropwise to the stirred solution of 2-amino-5-bromopyridine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of deionized water, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate.

Safety Precautions:

-

4-Chlorophenyl chloroformate is corrosive and moisture-sensitive.[6] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable and toxic liquid.

-

Tetrahydrofuran (THF) is highly flammable.

Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate lies in the strategic placement of the bromine atom on the pyridine ring. This allows for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

Below is a hypothetical synthetic pathway illustrating how 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate can be used to generate a more complex, drug-like scaffold, such as those found in many kinase inhibitors.

Caption: Hypothetical synthetic application of the intermediate.

In this example, a Suzuki coupling reaction is employed to introduce a new aryl group (R) at the 5-position of the pyridine ring. This is a powerful and widely used method for forming C-C bonds. The resulting 5-aryl-substituted pyridine intermediate can then undergo further transformations to build out the final target molecule. The carbamate can be retained as a key structural element or it can be hydrolyzed to reveal the 2-amino group for further derivatization.

Rationale for this approach:

-

Modularity: This synthetic route is highly modular. A library of diverse compounds can be rapidly synthesized by simply varying the arylboronic acid used in the Suzuki coupling step.

-

Convergence: This convergent approach allows for the late-stage introduction of molecular complexity, which is an efficient strategy in drug discovery.

-

Scaffold Hopping: The 5-aryl-2-aminopyridine core is a common scaffold in many kinase inhibitors. By using 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate as a starting point, medicinal chemists can readily access and explore this important chemical space.

Conclusion

4-Chlorophenyl 5-bromopyridin-2-ylcarbamate is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, combined with the strategic placement of a reactive bromine handle, makes it an ideal building block for the construction of complex, biologically active molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to utilize this and similar intermediates in their drug discovery programs. The inherent stability and favorable properties of the carbamate linkage, coupled with the synthetic flexibility of the bromopyridine moiety, ensure that this class of compounds will continue to be of significant interest in medicinal chemistry.

References

-

Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Shapatov, F. (2023). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

-

Zhang, M., & Chen, H. (2010). Synthesis of 2-Amino-5-bromopyridine. 2010 International Conference on Mechanic and Electronic Engineering. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

-

Arkivoc. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. portfolio.afu.uz [portfolio.afu.uz]

- 6. CAS 7693-45-0: 4-chlorophenyl chloroformate | CymitQuimica [cymitquimica.com]

Application Note: Dual-Utility Workflows for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in Drug Discovery

Executive Summary & Mechanistic Rationale

In early-stage drug discovery,1[1] serves as a highly versatile, bifunctional chemical probe and building block. This application note details its dual utility: acting directly as an irreversible inhibitor for serine hydrolases, and serving as an activated intermediate for the high-throughput synthesis of kinase-targeted urea libraries.

The Causality of the 4-Chlorophenyl Leaving Group: Standard alkyl carbamates are generally unreactive under physiological conditions, while isocyanates—the traditional precursors for ureas—are highly prone to rapid aqueous hydrolysis, making them difficult to handle in biological assays. The incorporation of a 4-chlorophenyl moiety elegantly solves this dichotomy. The electron-withdrawing para-chloro substituent lowers the pKa of the resulting 4-chlorophenol leaving group (pKa ~9.4) compared to a standard phenol. This "activates" the carbonyl carbon, making it sufficiently electrophilic to undergo nucleophilic attack by2[2] or by amines during 3[3]. Crucially, it maintains excellent bench stability and resistance to spontaneous aqueous hydrolysis, allowing for precise dosing in in vitro assays.

Experimental Workflow Visualization

Divergent applications of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in drug discovery workflows.

Protocol A: In Vitro Covalent Inhibition Assay for Serine Hydrolases

Because O-aryl carbamates inhibit FAAH via a 4[4], standard steady-state IC50 protocols are conceptually flawed for this compound class. The assay must incorporate a pre-incubation step to accurately measure the pseudo-first-order inactivation rate before substrate competition occurs.

Self-Validating Assay Design

To ensure the assay is a self-validating system, a known irreversible FAAH inhibitor (e.g., URB597) is run in parallel as a positive control, alongside a DMSO vehicle negative control. The assay is considered valid only if the calculated Z'-factor between the vehicle and positive control exceeds 0.5.

Step-by-Step Methodology

-

Enzyme Preparation : Dilute recombinant human FAAH in Assay Buffer (50 mM Tris-HCl pH 9.0, 1 mM EDTA, 0.1% Triton X-100) to a working concentration of 2 nM. Causality: Triton X-100 is critical to prevent the highly lipophilic carbamate from non-specifically aggregating or adhering to the plastic well walls.

-

Inhibitor Dilution : Prepare a 10-point, 3-fold serial dilution of 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate in anhydrous DMSO.

-

Pre-Incubation (Critical Step) : In a black 384-well microplate, mix 10 µL of the inhibitor dilutions with 20 µL of the FAAH enzyme solution. Incubate at 37°C for exactly 30 minutes. Causality: This pre-incubation allows the electrophilic carbamate to covalently modify the nucleophilic serine before the introduction of the competing substrate.

-

Reaction Initiation : Add 20 µL of AMC-arachidonoyl amide substrate (final concentration 10 µM) to all wells.

-

Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm). Read the fluorescence continuously for 20 minutes at 37°C.

-

Data Analysis : Calculate the initial velocity ( V0 ) from the linear portion of the progress curves. Plot remaining activity versus inhibitor concentration to determine the apparent IC50 and kinact/KI .

Protocol B: In Situ Urea Library Generation for Kinase Screening

For kinase inhibitor discovery, the 5-bromopyridin-2-yl moiety provides a critical hydrogen-bonding network for the kinase hinge region. The activated nature of this carbamate allows for the parallel synthesis of ureas directly in assay plates without the need for intermediate purification.

Self-Validating Assay Design

Before screening the entire library, a pilot well containing the carbamate and a standard amine (e.g., benzylamine) is subjected to LC-MS analysis. The workflow is validated if the pilot well demonstrates >95% conversion to the target urea and the stoichiometric presence of the 4-chlorophenol byproduct.

Step-by-Step Methodology

-

Reaction Assembly : In a 96-well deep-well polypropylene plate, dispense 10 µL of the 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate stock (100 mM in DMSO, 1 µmol) into each well.

-

Amine Addition : Add 12 µL of a diverse primary/secondary amine library stock (100 mM in DMSO, 1.2 µmol, 1.2 eq) to the respective wells.

-

Base Catalysis : Add 2 µL of N,N-Diisopropylethylamine (DIPEA) to each well. Causality: DIPEA serves a dual purpose. It neutralizes any hydrochloride salts present in the amine library and acts as a general base catalyst, increasing the nucleophilicity of the amines and driving the aminolysis of the 4-chlorophenyl ester to completion.

-

Incubation : Seal the plate and agitate on a plate shaker at room temperature for 4 hours. Causality: No heating is required due to the activated nature of the 4-chlorophenyl leaving group, preserving the integrity of heat-sensitive amine building blocks.

-

Quenching and Dilution : Dilute the reaction mixture with 976 µL of aqueous assay buffer to yield a 1 mM stock of the crude urea. The displaced 4-chlorophenol byproduct is generally well-tolerated in downstream biochemical kinase assays and does not require removal for primary high-throughput screening.

-

Screening : Transfer aliquots directly to the kinase assay platform (e.g., ADP-Glo or radiometric ATP assays).

Quantitative Data & Protocol Comparison

The following table summarizes the key operational metrics and mechanistic differences between the two workflows utilizing 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate:

| Parameter | Protocol A: Covalent Hydrolase Assay | Protocol B: Urea Library Synthesis |

| Primary Target Class | Serine Hydrolases (FAAH, MAGL) | Kinases (via generated ureas) |

| Role of Compound | Activity-Based Probe / Covalent Inhibitor | Electrophilic Chemical Building Block |

| Reaction Mechanism | Nucleophilic attack by Catalytic Ser241 | Aminolysis by Primary/Secondary Amines |

| Reaction Time | 30 minutes (Pre-incubation) | 4 hours (Room Temperature) |

| Key Validation Metric | Z'-factor > 0.5 (using URB597 control) | >95% conversion via LC-MS |

| Fate of 4-Chlorophenol | Displaced into assay buffer | Remains in well (tolerated in screening) |

References

- 401628-45-3 | (4-Chlorophenyl)

- Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides.

- A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. NIH PMC.

- O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. NIH PMC.

- SYNTHESIS OF 3-HETEROCYCLE PHENYL N-ALKYL CARBAMATES AND THEIR ACTIVITY AS FAAH INHIBITORS. Aalto University.

Sources

Application Note: Step-by-Step Synthesis Protocol for 4-Chlorophenyl 5-bromopyridin-2-ylcarbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of aryl carbamates is a foundational transformation in modern medicinal chemistry. Carbamates serve as critical bioisosteres for amide bonds, robust prodrug linkages, and highly stable intermediates for the generation of unsymmetrical ureas (such as those found in blockbuster kinase inhibitors)[1].